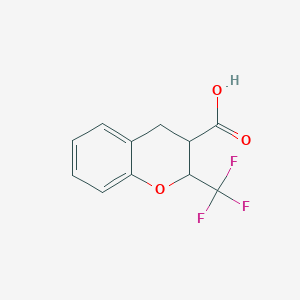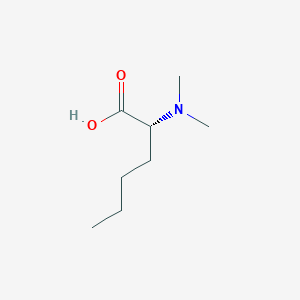
Chol-8-en-24-oicacid,7,15-dihydroxy-4,4,14-trimethyl-3,11-dioxo-,(5alpha)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chol-8-en-24-oicacid,7,15-dihydroxy-4,4,14-trimethyl-3,11-dioxo-,(5alpha)- involves multiple steps, typically starting from simpler triterpenoid precursors. The process often includes oxidation, reduction, and esterification reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired structural modifications .
Industrial Production Methods
Industrial production of this compound is generally achieved through extraction from Ganoderma lucidum. The extraction process involves solvent extraction, followed by purification steps such as chromatography to isolate the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Chol-8-en-24-oicacid,7,15-dihydroxy-4,4,14-trimethyl-3,11-dioxo-,(5alpha)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while reduction may result in the formation of alcohols or alkanes .
Aplicaciones Científicas De Investigación
Chol-8-en-24-oicacid,7,15-dihydroxy-4,4,14-trimethyl-3,11-dioxo-,(5alpha)- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying triterpenoid synthesis and reactions.
Biology: Investigated for its role in cellular processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in liver disease and cancer research.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mecanismo De Acción
The mechanism of action of Chol-8-en-24-oicacid,7,15-dihydroxy-4,4,14-trimethyl-3,11-dioxo-,(5alpha)- involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress and inflammation, which are key factors in chronic liver disease and cancer. The compound’s bioactivity is attributed to its ability to interact with cellular receptors and enzymes, thereby influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ganoderic acid: Another triterpenoid found in Ganoderma lucidum with similar bioactive properties.
Lucidenic acid: Known for its anti-inflammatory and antioxidant activities.
Ergosterol peroxide: A sterol derivative with potential anticancer properties.
Uniqueness
Chol-8-en-24-oicacid,7,15-dihydroxy-4,4,14-trimethyl-3,11-dioxo-,(5alpha)- is unique due to its specific structural features, such as the presence of multiple hydroxyl and carbonyl groups, which contribute to its distinct bioactivity profile. Its ability to modulate multiple biological pathways makes it a valuable compound for research and therapeutic applications .
Propiedades
Fórmula molecular |
C27H40O6 |
|---|---|
Peso molecular |
460.6 g/mol |
Nombre IUPAC |
4-(7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid |
InChI |
InChI=1S/C27H40O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h14-16,18,20,28,31H,7-13H2,1-6H3,(H,32,33) |
Clave InChI |
JBKAGLHPUJBTTD-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino}-N-(naphthalen-1-yl)acetamide](/img/structure/B12313964.png)
![7-(1-methyl-1H-pyrrol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B12313969.png)
![6-methyl-N-(6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-ylmethyl)pyridazin-3-amine](/img/structure/B12313973.png)


![3-[(2-Methyl-1H-imidazol-1-YL)methyl]aniline](/img/structure/B12313993.png)
![2-[(1H-Pyrazol-1-yl)methyl]prop-2-enoic acid](/img/structure/B12313997.png)
![1-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane](/img/structure/B12314001.png)
![N-[(dodecylsulfanyl)({[(4-methylphenyl)methyl]amino})methylidene]anilinium bromide](/img/structure/B12314005.png)
![4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]methyl]benzoic acid](/img/structure/B12314017.png)
![2-Bromo-1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethan-1-one](/img/structure/B12314021.png)
![2-[(4-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B12314034.png)
![(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol](/img/structure/B12314039.png)
![4-[(Dimethylamino)methyl]-3-methoxyaniline](/img/structure/B12314047.png)
